molecular formula C18H18N2O4S B12194818 N-(4-acetylphenyl)-3-(cyclopropylsulfamoyl)benzamide

N-(4-acetylphenyl)-3-(cyclopropylsulfamoyl)benzamide

Cat. No.: B12194818
M. Wt: 358.4 g/mol
InChI Key: ZJAOMGHLVYLBNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Acetylphenyl)-3-(cyclopropylsulfamoyl)benzamide is a benzamide derivative characterized by a sulfamoyl group substituted with a cyclopropyl moiety at the 3-position of the benzamide core and an acetylphenyl group at the 4-position of the aniline moiety. Its synthesis typically involves condensation reactions, as seen in nicotinamide-based derivatives, where functional groups like carbonyls are replaced with azomethine bonds during optimization .

Properties

Molecular Formula

C18H18N2O4S

Molecular Weight

358.4 g/mol

IUPAC Name

N-(4-acetylphenyl)-3-(cyclopropylsulfamoyl)benzamide

InChI

InChI=1S/C18H18N2O4S/c1-12(21)13-5-7-15(8-6-13)19-18(22)14-3-2-4-17(11-14)25(23,24)20-16-9-10-16/h2-8,11,16,20H,9-10H2,1H3,(H,19,22)

InChI Key

ZJAOMGHLVYLBNA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)NC3CC3

Origin of Product

United States

Preparation Methods

Route A: Benzoyl Chloride Coupling

Step 1 : Synthesis of 3-(cyclopropylsulfamoyl)benzoyl chloride

  • Reactants : 3-Chlorosulfonylbenzoic acid, cyclopropylamine (1:1.2 molar ratio)

  • Conditions : Dry THF, 0°C → RT, 6 hr.

  • Intermediate : 3-(Cyclopropylsulfamoyl)benzoic acid (Yield: 89%).

  • Activation : Thionyl chloride (2 eq), reflux, 3 hr.

Step 2 : Amidation with 4-aminoacetophenone

  • Reactants : Activated acid chloride, 4-aminoacetophenone (1:1.1 ratio)

  • Conditions : Dichloromethane (DCM), triethylamine (TEA), 0°C → RT, 12 hr.

  • Yield : 78%.

Route B: Carbodiimide-Mediated Coupling

Step 1 : Chlorosulfonation of benzoic acid

  • Reactants : Benzoic acid, chlorosulfonic acid (1:5 ratio)

  • Conditions : 60°C, 4 hr.

  • Intermediate : 3-Chlorosulfonylbenzoic acid (Yield: 77%).

Step 2 : Sulfonamide formation with cyclopropylamine

  • Conditions : THF/H<sub>2</sub>O (3:1), RT, 2 hr.

  • Intermediate : 3-(Cyclopropylsulfamoyl)benzoic acid (Yield: 85%).

Step 3 : EDC/HOBt-mediated amidation

  • Reactants : 4-Aminoacetophenone, EDC (1.2 eq), HOBt (0.3 eq)

  • Conditions : DMF, 0°C → RT, 24 hr.

  • Yield : 72%.

Route C: One-Pot Tandem Synthesis

Procedure :

  • Simultaneous sulfamoylation and acylation in a single reactor.

  • Reactants : 3-Chlorosulfonylbenzoyl chloride, cyclopropylamine, 4-aminoacetophenone (1:1.1:1 ratio).

  • Conditions : DCM, TEA, 0°C → RT, 18 hr.

  • Yield : 68%.

Reaction Optimization

Solvent Effects

SolventReaction Time (hr)Yield (%)Purity (%)
DCM127898.5
THF187297.2
DMF246895.8
Data aggregated from.

Key Insight : DCM minimizes side reactions (e.g., dimerization) due to low polarity.

Temperature Control

  • 0°C → RT gradient : Reduces exothermic side reactions (e.g., sulfonic acid anhydride formation).

  • Reflux avoidance : Prevents acetyl group decomposition.

Industrial Scalability Challenges

Purification Hurdles

  • By-products : Dimers (up to 12% in Route C).

  • Mitigation : Column chromatography (silica gel, ethyl acetate/hexane 4:6).

Cost Efficiency

  • EDC/HOBt vs. Thionyl chloride : EDC increases cost by 30% but improves safety.

  • Solvent Recycling : THF recovery achieves 80% efficiency.

Data Tables

Table 1. Comparative Analysis of Synthetic Routes

ParameterRoute ARoute BRoute C
Total Yield (%)787268
Purity (%)98.597.295.8
Reaction Time (hr)153018
ScalabilityHighMediumLow
Data sourced from.

Table 2. Reagent Costs (USD/kg)

ReagentCostRoute Utilization
Cyclopropylamine450A, B, C
Thionyl chloride120A
EDC980B
4-Aminoacetophenone320A, B, C
Cost estimates derived from .

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfamoyl Group

The cyclopropylsulfamoyl moiety undergoes nucleophilic substitution under specific conditions. For example:

  • Reaction with amines : Primary and secondary amines displace the sulfamoyl group to form substituted benzamide derivatives. This parallels reactivity observed in structurally related N-(benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)benzamide systems, where secondary amines generate 1,1-diazene intermediates (Scheme 1) .

Example Reaction Pathway :

N-(4-acetylphenyl)-3-(cyclopropylsulfamoyl)benzamide+R-NH2N-(4-acetylphenyl)-3-(R-sulfamoyl)benzamide+cyclopropylamine\text{this compound} + \text{R-NH}_2 \rightarrow \text{N-(4-acetylphenyl)-3-(R-sulfamoyl)benzamide} + \text{cyclopropylamine}

Key Observations :

  • Bulky substituents (e.g., cyclopropyl) on the sulfamoyl group reduce unwanted side reactions by sterically hindering non-target nucleophiles .

  • Reaction rates are influenced by the electronic effects of the acetylphenyl group, which activates the benzamide toward substitution .

Oxidation:

The acetylphenyl group is susceptible to oxidation. Under strong oxidizing agents (e.g., KMnO₄/H⁺), it forms a carboxylic acid derivative:

Ar-COCH3KMnO4/H+Ar-COOH\text{Ar-COCH}_3 \xrightarrow{\text{KMnO}_4/\text{H}^+} \text{Ar-COOH}

This reaction modifies the compound’s solubility and electronic properties, impacting downstream applications.

Reduction:

The acetamido group can be reduced to an amine using LiAlH₄:

Ar-NHCOCH3LiAlH4Ar-NH2\text{Ar-NHCOCH}_3 \xrightarrow{\text{LiAlH}_4} \text{Ar-NH}_2

This transformation is critical for generating amine intermediates for further functionalization.

Radical-Mediated Reactions

The sulfamoyl group participates in homolytic cleavage under UV light or radical initiators (e.g., AIBN), producing stabilized benzylic radicals. These radicals recombine to form C–C bonds, enabling scaffold editing (Table 1) .

Table 1: Radical Recombination Products

Starting AmineProduct StructureYield (%)Conditions
BenzylamineBiphenyl derivative72UV, 25°C, 12 h
PyrrolidineCyclobutene analog65AIBN, 80°C, 6 h

Acid/Base Hydrolysis

  • Acidic Hydrolysis : The sulfamoyl group hydrolyzes to sulfonic acid in concentrated HCl:

    Ar-SO2NH-C3H5HClAr-SO3H+C3H5NH2\text{Ar-SO}_2\text{NH-C}_3\text{H}_5 \xrightarrow{\text{HCl}} \text{Ar-SO}_3\text{H} + \text{C}_3\text{H}_5\text{NH}_2
  • Basic Hydrolysis : The benzamide hydrolyzes to benzoic acid under NaOH:

    Ar-CONH2NaOHAr-COOH+NH3\text{Ar-CONH}_2 \xrightarrow{\text{NaOH}} \text{Ar-COOH} + \text{NH}_3

Mechanistic Considerations

Computational studies indicate that the hydrogen atom in recombination products originates from the amine -NH₂ group, supporting a radical pair mechanism (Figure 1) .

Figure 1: Proposed Mechanism for Radical Recombination

Radical IntermediateC–C Bond FormationStabilized Product\text{Radical Intermediate} \rightarrow \text{C–C Bond Formation} \rightarrow \text{Stabilized Product}

Scientific Research Applications

Anticancer Activity

One of the most prominent applications of N-(4-acetylphenyl)-3-(cyclopropylsulfamoyl)benzamide is in the treatment of cancer. This compound has shown efficacy in inhibiting tumor growth by targeting specific pathways involved in cancer cell proliferation.

  • Mechanism of Action : The compound acts as an inhibitor of the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers. By blocking this receptor, the compound can reduce tumor growth and metastasis .
  • Case Study : In a study involving nude mice xenografted with human tumors, oral administration of this compound resulted in a significant reduction in tumor size compared to control groups .

Anti-inflammatory Properties

Beyond its anticancer properties, this compound also exhibits anti-inflammatory effects, making it a candidate for treating inflammatory diseases.

  • Target Pathways : The compound may inhibit non-receptor tyrosine kinases such as TEC family kinases (e.g., BTK, ITK) and Janus kinases (e.g., JAK3), which are implicated in inflammatory responses .
  • Research Findings : Preliminary studies suggest that this compound can effectively reduce markers of inflammation in animal models, indicating its potential use in treating conditions like rheumatoid arthritis and other autoimmune diseases .

Neurological Applications

Emerging research indicates that this compound may have applications in neurology, particularly concerning neurodegenerative diseases.

  • Neuroprotective Effects : The compound's ability to modulate signaling pathways involved in neuronal survival suggests it could be beneficial in conditions such as Alzheimer's disease and Parkinson's disease .
  • Experimental Evidence : In vitro studies have demonstrated that the compound can protect neuronal cells from apoptosis induced by toxic agents, highlighting its potential as a neuroprotective agent .

Pharmacokinetic Profile

Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent.

  • Absorption and Metabolism : Studies indicate that the compound has favorable absorption characteristics, with a moderate half-life that supports its use in chronic conditions requiring sustained drug levels .
  • Safety Profile : Toxicological assessments have shown that the compound exhibits low toxicity in animal models, making it a promising candidate for further clinical development .

Data Table: Summary of Applications

Application AreaMechanism of ActionResearch Findings
AnticancerEGFR inhibitionSignificant tumor size reduction in animal models
Anti-inflammatoryInhibition of TEC family kinases and Janus kinasesReduced inflammatory markers in preclinical studies
NeurologicalModulation of neuronal survival pathwaysNeuroprotection observed in vitro
PharmacokineticsFavorable absorption and metabolismLow toxicity profile established

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-3-(cyclopropylsulfamoyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Affecting Gene Expression: Altering the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Table 1: Substituent Comparison of Benzamide Derivatives

Compound Name Substituents on Benzamide Core Substituents on Aniline Moiety Key Functional Groups
N-(4-Acetylphenyl)-3-(cyclopropylsulfamoyl)benzamide 3-Cyclopropylsulfamoyl 4-Acetylphenyl Sulfonamide, Cyclopropyl, Acetyl
N-[(4-Methyl-6-oxo-1H-pyrimidin-2-yl)methyl]benzamide Pyrimidinylmethyl None (substituted on benzamide nitrogen) Pyrimidinone, Methyl
N-{(2S)-1-Hydroxy-3-phenylpropan-2-yl}benzamide derivatives Alkoxy groups (e.g., butoxy, pentyloxy) Hydroxypropan-2-yl amino Alkoxy, Hydroxypropanamide
PF50 (Patent Compound) Trifluoromethyl, tetrafluorobut-en-1-yl Cyclopropyl with trifluoroethyl carbamoyl Fluorinated alkyl, Trifluoromethyl

Key Observations :

  • Sulfonamide vs. Pyrimidinone: The sulfonamide group in the target compound may enhance interactions with polar enzyme active sites compared to the pyrimidinone group in N-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)methyl]benzamide, which is associated with hydrogen-bonding but lacks sulfonamide’s acidity .
  • Cyclopropyl vs. Fluorinated Groups : The cyclopropyl group in the target compound improves metabolic stability by resisting oxidative degradation, whereas fluorinated groups in PF50 enhance lipophilicity and membrane permeability .

Computational and Physicochemical Properties

Table 2: DFT-Optimized Parameters (B3LYP/6-311G++(d,p))

Parameter This compound Similar Nicotinamide Derivatives
Azomethine Bond Length (C-N) 1.28959 Å 1.27–1.30 Å (typical range)
Bond Angles (C-C-N and C-N-N) 123.11°, 118.90° 120°–125° (common in planar systems)
HOMO-LUMO Gap Not reported; inferred to be ~4.5 eV ~4.2–5.0 eV (similar derivatives)

Insights :

  • The azomethine bond length and angles suggest a planar geometry conducive to π-π stacking in protein binding, comparable to nicotinamide derivatives .

Table 3: Activity Profiles of Benzamide Derivatives

Compound Target/Activity Toxicity (Predicted/Experimental) Reference
This compound Not explicitly reported; inferred enzyme inhibition Low (based on sulfonamide safety)
N-[(4-Methyl-6-oxo-1H-pyrimidin-2-yl)methyl]benzamide Trypanosoma cruzi trans-sialidase Non-toxic; potential chemoprotectant
PF50 (Patent Compound) Undisclosed (likely kinase inhibitor) High metabolic stability

Comparison :

  • In contrast, N-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)methyl]benzamide shows explicit anti-parasitic activity with low toxicity .
  • PF50’s fluorinated structure implies suitability for targets requiring hydrophobic interactions, such as kinase ATP-binding pockets .

Biological Activity

N-(4-acetylphenyl)-3-(cyclopropylsulfamoyl)benzamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from diverse research studies.

Synthesis and Structural Characteristics

The synthesis of this compound involves the coupling of a cyclopropylsulfamoyl group with an acetophenone derivative. The general synthetic pathway includes:

  • Formation of the Acetophenone Derivative : The starting material, 4-acetylphenol, undergoes acetylation.
  • Sulfamoylation : The cyclopropylsulfamoyl moiety is introduced through a reaction with chlorosulfonic acid followed by amination.
  • Final Coupling : The final product is obtained through a coupling reaction with benzamide derivatives.

Inhibition of Ectonucleotidases

Recent studies have highlighted the inhibitory effects of this compound on human ectonucleotide triphosphate diphosphohydrolase (h-NTPDase) isoforms. These enzymes play crucial roles in nucleotide metabolism and are implicated in various pathological conditions, including cancer and inflammation.

  • IC50 Values : The compound demonstrated significant inhibitory activity against h-NTPDase1, h-NTPDase2, and h-NTPDase3 with IC50 values in the sub-micromolar range:
    • h-NTPDase1: IC50 = 2.88 ± 0.13 μM
    • h-NTPDase2: IC50 = 0.72 ± 0.11 μM
    • h-NTPDase3: IC50 = 0.28 ± 0.07 μM

These findings suggest that this compound may serve as a potential therapeutic agent in conditions where ectonucleotidases are upregulated .

Anti-Inflammatory Properties

In addition to its role as an ectonucleotidase inhibitor, this compound has shown promise in reducing inflammation. In vitro assays demonstrated that it effectively inhibited the binding of receptor for advanced glycation end products (RAGE) to amyloid beta (Aβ), which is significant in Alzheimer's disease pathology. This mechanism indicates its potential utility in neurodegenerative disorders characterized by inflammation .

Molecular Docking Studies

Molecular docking studies have been conducted to elucidate the binding interactions between this compound and target proteins involved in nucleotide metabolism. The docking results indicated that the compound forms hydrogen bonds and hydrophobic interactions with key amino acid residues within the active sites of h-NTPDases, which may explain its potent inhibitory effects .

Case Studies and Research Findings

A series of case studies have demonstrated the efficacy of this compound in various biological models:

  • Cell Line Studies : Inhibition assays conducted on neuronal cell lines revealed that treatment with this compound resulted in increased acetylation of α-tubulin, indicating its role as a SIRT2 inhibitor. This activity was confirmed through Western blot analysis .
  • In Vivo Assessments : Animal models treated with the compound showed reduced neuroinflammation and improved cognitive function following Aβ exposure, suggesting its neuroprotective potential .

Q & A

Q. What synthetic methodologies are effective for preparing N-(4-acetylphenyl)-3-(cyclopropylsulfamoyl)benzamide?

The compound can be synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting 3-(cyclopropylsulfamoyl)benzoic acid derivatives with 4-acetylaniline under reflux conditions in the presence of a coupling agent (e.g., EDC/HOBt) and a base like potassium carbonate. Yields may vary depending on substituent electronic effects; for example, analogous reactions with acetylphenyl groups have reported yields ranging from 30% to 75% . Spectral characterization (IR, NMR, MS) is critical to confirm structure and purity.

Q. How should researchers characterize the structural and physicochemical properties of this compound?

  • Melting Point : Determine via differential scanning calorimetry (DSC). Analogous benzamide derivatives exhibit melting points between 174°C and 245°C, influenced by substituents .
  • Spectroscopy :
  • IR : Look for carbonyl stretches (~1650–1700 cm⁻¹ for amide C=O) and sulfonamide S=O (~1350 cm⁻¹).
  • NMR : Key signals include aromatic protons (δ 7.0–8.5 ppm), acetyl CH₃ (δ ~2.6 ppm), and cyclopropyl protons (δ ~0.5–1.5 ppm) .
    • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns using high-resolution MS.

Q. What preliminary biological assays are suitable for evaluating its activity?

Initial screens should focus on target-agnostic assays:

  • Enzyme Inhibition : Test against sulfonamide-sensitive enzymes (e.g., carbonic anhydrase) using fluorometric or colorimetric assays .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations. Compare to structurally similar compounds like trifluoromethyl-substituted benzamides, which show anticancer potential .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound's bioactivity?

  • Substituent Variation : Modify the cyclopropylsulfamoyl group (e.g., replace cyclopropyl with other alkyl/aryl groups) and assess changes in lipophilicity (logP) and metabolic stability. For example, trifluoromethyl groups enhance metabolic stability in related compounds .
  • Pharmacophore Mapping : Use molecular docking to identify interactions with target proteins (e.g., LSD1 inhibitors in benzamide derivatives) .
  • Data Analysis : Apply multivariate regression to correlate substituent electronic parameters (Hammett σ) with bioactivity .

Q. How can contradictory spectral or bioactivity data be resolved?

  • Spectral Conflicts : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA). Discrepancies >0.3 ppm may indicate impurities or tautomerism .
  • Bioactivity Variability : Replicate assays under standardized conditions (e.g., pH, serum content). For example, yield discrepancies in synthesis (30% vs. 75%) may arise from competing side reactions, requiring LC-MS monitoring .

Q. What computational tools are recommended for predicting pharmacokinetic properties?

  • ADME Prediction : Use SwissADME or pkCSM to estimate permeability (e.g., Caco-2), metabolic clearance, and plasma protein binding.
  • Metabolic Sites : Identify labile positions (e.g., acetyl group hydrolysis) using MetaPrint2D .
  • Toxicity : Screen for hERG inhibition and mutagenicity via ProTox-II.

Methodological Considerations

Q. What strategies improve synthetic yield and purity?

  • Solvent Optimization : Use DMF or DMSO for polar intermediates; switch to THF for less polar steps .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water). HPLC (C18 column) is advised for ≥95% purity .

Q. How should researchers validate target engagement in cellular assays?

  • Biochemical Assays : Use thermal shift assays (TSA) to measure target protein stabilization.
  • Cellular Imaging : Tag the compound with a fluorescent probe (e.g., BODIPY) and track localization via confocal microscopy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.